molecular formula C6H10Cl2N2 B147417 1,2-Phenylenediamine dihydrochloride CAS No. 615-28-1

1,2-Phenylenediamine dihydrochloride

Cat. No. B147417
CAS RN: 615-28-1
M. Wt: 181.06 g/mol
InChI Key: RIIWUGSYXOBDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Phenylenediamine dihydrochloride, also known as o-phenylenediamine dihydrochloride, is a derivative of phenylenediamine, a compound with two amino groups attached to a benzene ring. It is an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of phenylenediamine derivatives can be carried out through various methods. For instance, the one-pot synthesis of 2-acylaminobenzimidazoles from the reaction between trichloroacetyl isocyanate and 1,2-phenylenediamine derivatives has been reported to proceed smoothly at room temperature, yielding products in excellent yields without side reactions . Additionally, the design and synthesis of 1,2-phenylenediamine functionalized poly(maleic anhydride-alt-vinyl acetate) have been described, showcasing the potential of phenylenediamine derivatives in developing new bioactive formulations .

Molecular Structure Analysis

The crystal structure of o-phenylenediamine dihydroiodide, which is isostructural with o-phenylenediamine dihydrobromide, has been determined to be orthorhombic with specific lattice parameters and space group Pmnm . This structural information is crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Phenylenediamine derivatives participate in various chemical reactions. For example, the reaction of o-phenylenediamine with 2,3-dichloromaleic anhydride leads to the synthesis of N-substituted maleimide derivatives and heterocyclic compounds, with the reaction conditions influencing the major product obtained . The electrochemical oxidation of o-phenylenediamine has been shown to be pH-dependent and can result in polymerization under certain conditions . Additionally, the interaction between o-phenylenediamine and tetracyanoethylene has been studied, revealing the formation of charge-transfer complexes and final reaction products through N-substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylenediamine derivatives are influenced by their molecular structure and the nature of substituents. For instance, the oxidation products of doubly trimethylene-bridged tetrabenzyl p-phenylenediamine derivatives exhibit distinct properties based on the nature of counterions present . The electrochemical behavior of o-phenylenediamine has been extensively studied, with findings indicating its reversible redox system in highly alkaline solutions and its susceptibility to polymerization . The donor-acceptor interaction between o-phenylenediamine and tetracyanoethylene has been investigated using various spectroscopic techniques, providing insights into the reaction mechanism and the properties of the resulting compounds .

Relevant Case Studies

Several case studies highlight the versatility of phenylenediamine derivatives. The reaction between o-phenylenediamine and various anhydrides or isocyanates has been explored to synthesize a range of compounds, including maleimide derivatives, benzimidazoles, and bioactive formulations . These studies demonstrate the potential applications of phenylenediamine derivatives in the fields of materials science and medicinal chemistry.

Scientific Research Applications

Polymeric Dispersions

1,2-Phenylenediamine dihydrochloride is used in the formation and investigation of poly(phenylenediamine) colloidal dispersions. This includes studies on oxidative dispersion polymerization and the effects of different stabilizers on the polymerization process (Sulimenko, Stejskal, & Prokeš, 2001).

Spectrophotometric Analysis

This compound is explored for its use in spectrophotometric determination of selenium (IV). Certain derivatives of 1,2-phenylenediamine have shown increased sensitivity for this purpose (Gotô & Tǒei, 1965).

Oxidase Activity Measurement

It is utilized in methods to determine serum ceruloplasmin based on oxidase activity. One such method involves using o-dianisidine dihydrochloride as a substrate, which offers stability and forms a measurable stable product (Schosinsky, Lehmann, & Beeler, 1974).

Microbiology

In microbiology, modified oxidase reagents containing 1,2-phenylenediamine dihydrochloride have been used for detecting oxidase-positive gram-negative bacteria (Tarrand & Gröschel, 1982).

Bioactive Formulations

The compound is integral in designing and synthesizing new bioactive formulations, such as fluorescent dyes for chemotherapeutic polymeric molecules (Karakus, 2022).

Chemical Synthesis

It plays a role in the synthesis of various chemical compounds like 1,2-dihydroquinoxalines and their derivatives, which have applications in luminescence and potential therapeutic properties (Kolos et al., 1986).

Structural Analysis

1,2-Phenylenediamine dihydrochloride is used in the preparation and characterization of complexes with metals like copper(I) halides, contributing to advancements in inorganic chemistry (Gustafsson et al., 2005).

Analytical Methods

The compound is involved in the development of analytical methods, such as the measurement of plasma oxidative capacity in aging studies (Mehdi & Rizvi, 2013).

Safety And Hazards

1,2-Phenylenediamine dihydrochloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is very toxic to aquatic life with long-lasting effects .

Future Directions

1,2-Phenylenediamine dihydrochloride is used almost exclusively as an intermediate in the synthesis of heterocyclic compounds used as pesticides, dyes, or corrosion inhibitors . It is also used in the manufacture of dye and in enzyme-linked immunosorbent assay (ELISA) procedures .

properties

IUPAC Name

benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-4H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIWUGSYXOBDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2.2ClH, C6H10Cl2N2
Record name 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18192
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-54-5 (Parent)
Record name 1,2-Benzenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021140
Record name 1,2-Phenylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2-phenylenediamine dihydrochloride appears as brownish-yellow crystals. Slightly soluble in water. Used in the manufacture of dye., Brownish-yellow solid; [CAMEO]
Record name 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18192
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenediamine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4867
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Very soluble in water
Record name 1,2-BENZENEDIAMINE DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,2-Phenylenediamine dihydrochloride

Color/Form

Needles

CAS RN

615-28-1
Record name 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18192
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Phenylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenylenediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16252Z50J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-BENZENEDIAMINE DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

250 °C (decomposes)
Record name 1,2-BENZENEDIAMINE DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Phenylenediamine dihydrochloride
Reactant of Route 2
1,2-Phenylenediamine dihydrochloride
Reactant of Route 3
1,2-Phenylenediamine dihydrochloride
Reactant of Route 4
1,2-Phenylenediamine dihydrochloride
Reactant of Route 5
1,2-Phenylenediamine dihydrochloride
Reactant of Route 6
1,2-Phenylenediamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.